molecular formula C22H30N4O6 B1668655 tert-Butyl (4-(3-((7-(hydroxyamino)-7-oxoheptyl)carbamoyl)isoxazol-5-yl)phenyl)carbamate CAS No. 1045792-66-2

tert-Butyl (4-(3-((7-(hydroxyamino)-7-oxoheptyl)carbamoyl)isoxazol-5-yl)phenyl)carbamate

Cat. No. B1668655
CAS RN: 1045792-66-2
M. Wt: 446.5 g/mol
InChI Key: WWGBHDIHIVGYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAY10603 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme that deacetylates lysine residues on the N-terminal part of histones, which are proteins that help package DNA into chromatin. This compound has shown significant potential in various scientific research applications, particularly in the fields of cancer research and renal pharmacology .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interesting structure of this compound, it could be a subject of study in the fields of organic chemistry and medicinal chemistry .

Mechanism of Action

CAY10603 exerts its effects by selectively inhibiting histone deacetylase 6. This inhibition leads to the hyperacetylation of histones and other proteins, which in turn affects gene expression and protein function. The compound also regulates heat shock protein 90 (hsp90) via hyperacetylation, contributing to its anti-cancer effects . In the context of diabetic kidney disease, CAY10603 suppresses the activation of the NLRP3 inflammasome, reducing inflammation and fibrosis .

Biochemical Analysis

Biochemical Properties

CAY10603 interacts with HDAC6, an enzyme that deacetylates lysine residues on the N-terminal part of histones . This interaction inhibits the activity of HDAC6, leading to an increase in the acetylation of histones . HDAC6 is also known to regulate heat shock protein 90 (hsp90) via hyperacetylation .

Cellular Effects

CAY10603 has been shown to have significant effects on various types of cells. For instance, it inhibits the proliferation of Burkitt’s lymphoma cell lines and induces caspase-dependent apoptosis . It also impedes cell cycle progression by inhibiting the expression of cyclin-dependent kinases (CDKs) and cyclins . In the context of chronic obstructive pulmonary disease, CAY10603 has been found to ameliorate small airway remodeling by regulating epithelial barrier dysfunction and reversing epithelial-mesenchymal transition .

Molecular Mechanism

The molecular mechanism of CAY10603 involves its binding to HDAC6, leading to the inhibition of this enzyme . This results in increased acetylation of histones, which can affect gene expression . Additionally, CAY10603 has been shown to suppress the release of TGF-β1 induced by cigarette smoke extract, increase E-cadherin levels, and attenuate α-SMA expression through the suppression of Smad2 and Smad3 phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, CAY10603 has been observed to have long-term effects on cellular function. For example, it has been shown to inhibit the growth of several pancreatic cancer cell lines over time

Dosage Effects in Animal Models

In animal models, the effects of CAY10603 vary with different dosages. For example, in a study using a mouse model of chronic obstructive pulmonary disease, CAY10603 at doses of 2.5 and 10 mg/kg was found to effectively alleviate renal dysfunction and reduce macrophage infiltration, tubular injury, and tubulointerstitial fibrosis .

Subcellular Localization

Since it targets HDAC6, which is known to be located in the cytoplasm and nucleus of cells , it is likely that CAY10603 also localizes to these areas.

Preparation Methods

The synthesis of CAY10603 involves the nitrile oxide cycloaddition (NOC) reaction, which is a method used to generate molecular probes with high selectivity for specific enzymes. The compound is typically prepared by reacting tert-butyl N-[4-[3-[[7-(hydroxyamino)-7-oxoheptyl]carbamoyl]-1,2-oxazol-5-yl]phenyl]carbamate with appropriate reagents under controlled conditions .

Chemical Reactions Analysis

CAY10603 primarily undergoes reactions related to its function as a histone deacetylase 6 inhibitor. It interacts with lysine residues on histones, leading to the deacetylation of these residues. This interaction is crucial for its role in regulating gene expression and protein function. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions. The major products formed from its reactions are deacetylated histones and other proteins .

Scientific Research Applications

CAY10603 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

Comparison with Similar Compounds

CAY10603 is unique in its high selectivity and potency as a histone deacetylase 6 inhibitor. Similar compounds include:

    Tubastatin A: Another selective histone deacetylase 6 inhibitor with similar applications in cancer and neurodegenerative disease research.

    ACY-1215 (Ricolinostat): A selective histone deacetylase 6 inhibitor used in clinical trials for multiple myeloma and other cancers.

    Vorinostat (SAHA): A broader histone deacetylase inhibitor with activity against multiple histone deacetylase isoforms, used in the treatment of cutaneous T-cell lymphoma.

CAY10603 stands out due to its higher selectivity for histone deacetylase 6 and its potent inhibitory activity at picomolar concentrations .

properties

IUPAC Name

tert-butyl N-[4-[3-[[7-(hydroxyamino)-7-oxoheptyl]carbamoyl]-1,2-oxazol-5-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O6/c1-22(2,3)31-21(29)24-16-11-9-15(10-12-16)18-14-17(26-32-18)20(28)23-13-7-5-4-6-8-19(27)25-30/h9-12,14,30H,4-8,13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGBHDIHIVGYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648059
Record name tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1045792-66-2
Record name tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-(3-((7-(hydroxyamino)-7-oxoheptyl)carbamoyl)isoxazol-5-yl)phenyl)carbamate
Reactant of Route 2
tert-Butyl (4-(3-((7-(hydroxyamino)-7-oxoheptyl)carbamoyl)isoxazol-5-yl)phenyl)carbamate
Reactant of Route 3
tert-Butyl (4-(3-((7-(hydroxyamino)-7-oxoheptyl)carbamoyl)isoxazol-5-yl)phenyl)carbamate
Reactant of Route 4
tert-Butyl (4-(3-((7-(hydroxyamino)-7-oxoheptyl)carbamoyl)isoxazol-5-yl)phenyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (4-(3-((7-(hydroxyamino)-7-oxoheptyl)carbamoyl)isoxazol-5-yl)phenyl)carbamate
Reactant of Route 6
tert-Butyl (4-(3-((7-(hydroxyamino)-7-oxoheptyl)carbamoyl)isoxazol-5-yl)phenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.